Naftazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Pharmaceutical Analysis

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Naftazone is a quinone-semicarbazone drug that has been analyzed colorimetrically or by HPLC-UV .

Methods of Application: A spectrofluorimetric method for naftazone assay was introduced through reduction-elicited fluorogenic derivatization . The reduction of its quinone-semicarbazone moiety to the corresponding quinol-semicarbazide derivative was done by potassium borohydride as a reduction probe . The fluorescence of the reduced naftazone was measured in 2-propanol at λ emission of 350 nm after excitation at λ ecxitation of 295 nm .

Results or Outcomes: The relative fluorescence intensity was linearly correlated to the drug concentration (r = 0.9995) from 10.0 to 500 ng/mL with high sensitivity, where the lower detection limit was 2.9 ng/mL . The method was effectively applied for naftazone tablets quality control with a mean %recovery of 100.3 ± 1.5 .

Application in Spectroscopic Studies

Specific Scientific Field: Spectroscopy

Summary of the Application: The spectroscopic characteristics of the haemostatic drug naftazone (NFZ) as well as its metal complexing ability were investigated spectrophotometrically .

Methods of Application: The first method was based on measurement of the absorbance of the drug in NaOH (2 × 10 −3 M) at 494 nm . The second method was based on complex formation between NFZ and different metal ions including Cu 2+, Ni 2+, Co 2+ and Zn 2+ in borate buffer .

Results or Outcomes: The absorbances of the formed complexes were measured at 512, 506, 498 and 502 nm for Cu 2+, Ni 2+, Co 2+ and Zn 2+, respectively . Beer’s law was obeyed within the concentration ranges of 2.0–14.0, 2.0–10.0, 2.0–14.0 and 2.0–19.0 μg mL −1 for Cu 2+, Ni 2+, Co 2+ and Zn 2+ complexes, respectively .

Application in Fluorimetry

Specific Scientific Field: Fluorimetry

Summary of the Application: Sensitive determination of naftazone using carbon quantum dots nanoprobe .

Application in Kinetic Studies

Summary of the Application: The reaction of naftazone with potassium borohydride was kinetically monitored .

Methods of Application: The reaction of naftazone with potassium borohydride was studied . The reaction was found to follow pseudo-first-order kinetics .

Results or Outcomes: The reaction was found to have an activation energy of 43.8 kcal/mol .

Application in Biological Samples

Specific Scientific Field: Biological Chemistry

Summary of the Application: A new salting-out assisted liquid-liquid extraction (SALLE) method was developed for the extraction of naftazone from human serum .

Methods of Application: The SALLE method was used for the extraction of naftazone from human serum .

Results or Outcomes: The developed SALLE method showed excellent recovery for naftazone from human serum (92.3–106.5%) with good precision (RSD ≤ 6.8%) .

Application in Smartphone-Based Techniques

Specific Scientific Field: Biomedical Engineering

Summary of the Application: Sensitive determination of naftazone using carbon quantum dots nanoprobe by fluorimetry and smartphone-based techniques .

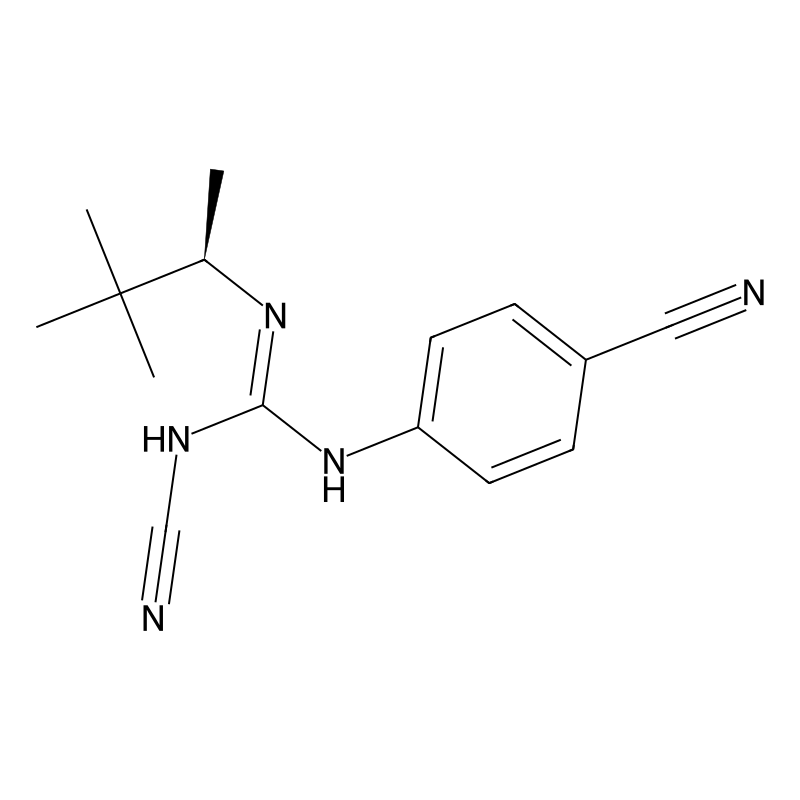

Naftazone is a naphthoquinone derivative characterized by its chemical formula and a molecular weight of approximately 215.21 g/mol. It is recognized for its therapeutic applications, particularly in the treatment of conditions such as varicose veins, hemorrhoids, and superficial thrombophlebitis . Structurally, Naftazone features a naphthalene moiety, which consists of two fused benzene rings, contributing to its unique properties as an organic compound within the class of naphthalenes .

- Reduction Reactions: It has been shown to react with potassium borohydride, following pseudo-first-order kinetics. This reaction is significant for understanding its stability and reactivity in pharmaceutical formulations .

- Complexation: Naftazone can form complexes with metals, which may influence its biological activity and therapeutic efficacy .

Naftazone exhibits notable biological activities, primarily through its anti-inflammatory properties. It inhibits the release of pro-inflammatory mediators such as histamine and serotonin from mast cells, thereby reducing inflammation . Furthermore, it has been found to significantly lower portal pressure in animal models with portal vein stenosis and cirrhosis, indicating potential benefits in managing conditions related to increased vascular pressure .

The synthesis of Naftazone typically involves the following methods:

- Condensation Reactions: Naftazone can be synthesized through condensation reactions involving naphthoquinones and hydrazine derivatives. This method allows for the formation of the semi-carbazone structure that characterizes Naftazone.

- Enzymatic Conversion: Fungal metabolites have also been explored for synthesizing derivatives of Naftazone through enzymatic processes, which can lead to unique structural modifications .

Naftazone is primarily used in medical applications for treating:

- Varicose Veins: It helps alleviate symptoms associated with venous insufficiency.

- Hemorrhoids: The compound reduces inflammation and discomfort.

- Superficial Thrombophlebitis: It aids in managing this condition by improving venous circulation and reducing inflammation .

Studies have indicated that Naftazone interacts with various biological targets. Its ability to inhibit mast cell degranulation suggests potential interactions with receptors involved in allergic responses and inflammation. Additionally, its complexation with metals may alter its pharmacokinetic properties, influencing absorption and distribution within the body .

Naftazone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Quinones | Aromatic compounds | Antimicrobial agents | Broad-spectrum activity against bacteria |

| Naphthazarine | Naphthalene derivative | Anti-inflammatory | More potent than Naftazone in some assays |

| Phenylbutazone | Pyrazolone derivative | Anti-inflammatory | Stronger analgesic effects |

| Dapsone | Sulfone derivative | Antimicrobial | Primarily used in leprosy treatment |

Naftazone's uniqueness lies in its specific application for venous disorders and its distinct mechanism of action as an anti-inflammatory agent compared to these similar compounds.

Industrial synthesis of naftazone relies primarily on large-scale quinone chemistry methodologies that have been developed for naphthoquinone derivatives production [1] [2] [3]. The industrial approach typically begins with naphthalene as the fundamental starting material, which undergoes controlled oxidation processes to yield 1,2-naphthoquinone intermediates [2] [3].

The conventional industrial method involves the oxidation of naphthalene using vanadium-based catalysts in the presence of air oxygen at elevated temperatures. However, this approach yields relatively low conversion rates, with naphthoquinone formation achieving approximately 36% yield, while significant quantities of phthalic anhydride form as unwanted byproducts [2] [3]. The low efficiency necessitates extensive purification processes and waste management protocols, making this route economically challenging for large-scale naftazone production.

Alternative industrial methodologies have explored the use of heteropolyacid catalysts, particularly molybdenum-vanadium-phosphorus (H₇PMo₈V₄O₄₀) systems, which demonstrate improved efficiency in one-pot naphthoquinone synthesis processes [2] [3]. These bifunctional catalysts provide both acidic and redox properties, enabling more controlled reaction conditions at moderate temperatures (room temperature to 200°C) with yields ranging from 50-80% for various naphthoquinone derivatives [2].

The industrial production of naftazone specifically requires subsequent treatment of the naphthoquinone intermediate with semicarbazide or semicarbazide hydrochloride under controlled aqueous conditions [4] [5]. This condensation reaction typically operates at elevated temperatures (80-100°C) in aqueous media, allowing for efficient semicarbazone formation while maintaining product purity standards required for pharmaceutical applications [5].

Laboratory-Scale Synthesis Routes

Laboratory-scale synthesis of naftazone employs more refined and controlled methodologies that prioritize yield optimization and product purity over economic considerations typical of industrial processes. The most widely utilized laboratory approach involves the direct condensation reaction between 1,2-naphthoquinone and semicarbazide under carefully controlled conditions [4] [6] [7].

The standard laboratory protocol involves dissolving 1,2-naphthoquinone in ethanol or aqueous ethanol mixtures, followed by the addition of semicarbazide or its hydrochloride salt. The reaction mixture undergoes reflux conditions at temperatures ranging from 60-80°C for periods of 2-6 hours, depending on the specific reaction conditions and desired yield [7] [8]. This approach typically achieves yields exceeding 80% when properly optimized, with the product precipitating directly from the reaction mixture as characteristic yellow to orange crystalline material [9] [10].

Advanced laboratory methodologies have incorporated microwave-assisted synthesis techniques, which significantly reduce reaction times while maintaining high product yields [11]. These green chemistry approaches utilize aqueous or aqueous-alcoholic solvent systems with microwave irradiation at controlled power levels, enabling completion of the condensation reaction within 30-60 minutes while achieving comparable or superior yields to conventional thermal methods [11] [12].

Solvent-free synthesis approaches have also been developed for laboratory-scale preparation, involving grinding techniques and mechanochemical activation [13] [11]. These methods eliminate the need for organic solvents entirely, utilizing solid-state reactions between finely powdered reactants under controlled grinding conditions, often with the addition of minimal amounts of water as a grinding auxiliary [13].

Synthesis from Semicarbazide Hydrochloride and 1,2-Naphthoquinone

The synthesis of naftazone from semicarbazide hydrochloride and 1,2-naphthoquinone represents the most well-documented and historically significant synthetic route, originally developed by Thiele and Barlow in 1898 [4]. This classical methodology involves the nucleophilic addition of the semicarbazide nitrogen to the electrophilic carbon center of the quinone system, followed by elimination of water to form the characteristic semicarbazone linkage [4] [5] [14].

The reaction mechanism proceeds through initial nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon at the 2-position of 1,2-naphthoquinone [14]. This forms a tetrahedral intermediate that subsequently undergoes dehydration to yield the characteristic carbon-nitrogen double bond of the semicarbazone functionality [14]. The reaction exhibits high regioselectivity for the 2-position due to the enhanced electrophilicity of this carbonyl group compared to the 1-position carbonyl in the quinone system [15].

Optimal reaction conditions involve maintaining the reaction mixture at temperatures between 80-100°C in aqueous or aqueous-alcoholic media [5]. The use of semicarbazide hydrochloride rather than free semicarbazide provides enhanced stability and solubility characteristics, while the mild acidic conditions facilitate the condensation reaction and suppress potential side reactions [5] [8]. The reaction typically reaches completion within 1-3 hours under these conditions, with the product precipitating as the reaction progresses due to its limited solubility in the reaction medium [5].

The stoichiometry of this reaction requires equimolar quantities of semicarbazide hydrochloride and 1,2-naphthoquinone, although slight excess of the semicarbazide component (10-20% molar excess) often improves conversion efficiency [8]. The reaction produces naftazone with high purity when conducted under controlled conditions, typically requiring minimal purification beyond filtration and recrystallization from appropriate solvents [4] [5].

Structure Elucidation and Confirmation

Structure elucidation and confirmation of naftazone involves comprehensive spectroscopic and analytical characterization methods that verify both the molecular composition and the specific connectivity patterns within the molecule [6] [7] [16]. The molecular formula C₁₁H₉N₃O₂ with a molecular weight of 215.21 g/mol has been confirmed through high-resolution mass spectrometry, showing the characteristic molecular ion peak at m/z 215.069476538 [17] [10].

Infrared spectroscopy provides definitive identification of the key functional groups present in naftazone [7] [16]. The carbonyl stretching vibrations appear in the region of 1698-1681 cm⁻¹, characteristic of the quinone carbonyl functionality [7]. The nitrogen-hydrogen stretching vibrations of the semicarbazone moiety are observed in the range of 3440-3218 cm⁻¹, while the carbon-nitrogen double bond stretch appears around 1600-1580 cm⁻¹ [7] [16]. These spectroscopic features conclusively confirm the presence of both the naphthoquinone and semicarbazone structural elements.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through analysis of both ¹H and ¹³C spectra [7]. The aromatic protons of the naphthalene ring system appear in the expected downfield region (7.0-8.5 ppm), while the semicarbazone nitrogen-hydrogen protons exhibit characteristic chemical shifts in the 8-12 ppm region [7]. Carbon-13 NMR spectroscopy confirms the presence of the quinone carbonyl carbons (typically around 180-185 ppm) and the imine carbon of the semicarbazone linkage (approximately 150-160 ppm) [7].

Ultraviolet-visible spectroscopy reveals the characteristic chromophore of naftazone, with strong absorption maxima observed at 494 nm when dissolved in sodium hydroxide solution (2×10⁻³ M) [16] [18]. This absorption pattern is consistent with the extended conjugation system formed by the naphthoquinone-semicarbazone structure [16]. The compound exhibits a distinctive yellow to orange coloration in solid form and in solution, which corresponds to its electronic absorption characteristics [9] [10].

X-ray crystallographic analysis has provided definitive confirmation of the solid-state structure of naftazone [10]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.1187 Å, b = 5.6092 Å, and c = 34.847 Å [10]. The crystal structure confirms the planar arrangement of the naphthoquinone system and the semicarbazone substituent, with characteristic bond lengths and angles consistent with the proposed molecular structure [10].

Green Chemistry Approaches for Naftazone Synthesis

Green chemistry approaches for naftazone synthesis have emerged as environmentally sustainable alternatives to conventional synthetic methodologies, addressing concerns about solvent usage, energy consumption, and waste generation [13] [11] [12]. These approaches incorporate principles of atom economy, reduced environmental impact, and improved process efficiency while maintaining or enhancing product yields and purity [11] [12].

Microwave-assisted synthesis represents a significant advancement in green methodology for naftazone preparation [11]. This technique utilizes microwave irradiation to provide rapid and uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes while often improving yields [11]. The process typically employs aqueous or aqueous-alcoholic solvent systems, eliminating the need for toxic organic solvents traditionally used in naftazone synthesis [11] [12]. Microwave conditions enable precise temperature and pressure control, leading to more selective reactions with reduced byproduct formation [11].

Solvent-free synthesis methodologies have been developed utilizing mechanochemical activation through grinding techniques [13]. These approaches involve mixing solid reactants (semicarbazide hydrochloride and 1,2-naphthoquinone) in appropriate stoichiometric ratios and subjecting them to controlled mechanical grinding, often with small amounts of water or other environmentally benign liquids as grinding auxiliaries [13]. The mechanical energy input facilitates molecular mixing and promotes the condensation reaction without requiring traditional solvents [13].

Ultrasound-assisted synthesis provides another green alternative, utilizing acoustic cavitation effects to enhance reaction rates and yields [13] [11]. Sonochemical conditions create localized high-energy environments that promote molecular interactions while operating at moderate temperatures and pressures [13]. This approach typically employs aqueous media and significantly reduces reaction times compared to conventional thermal methods [13] [11].

Water-based synthesis protocols have been developed that eliminate organic solvents entirely [11] [12]. These methods utilize water as the primary reaction medium, often with the addition of phase-transfer catalysts or surfactants to enhance reactant solubility and interaction [11]. The aqueous conditions are particularly suitable for the semicarbazide hydrochloride starting material, which exhibits excellent water solubility [12].

Ionic liquid-mediated synthesis represents an advanced green chemistry approach that employs ionic liquids as both solvents and catalysts [11]. These environmentally benign liquid salts provide unique reaction environments with negligible vapor pressure, eliminating volatile organic compound emissions [11]. Ionic liquids can be designed with specific properties to optimize the naftazone synthesis reaction while enabling easy product separation and solvent recycling [11].

Enzymatic synthesis approaches, while still in developmental stages, offer potential for highly selective and environmentally benign naftazone production [12]. These biocatalytic methods would utilize engineered enzymes to catalyze the condensation reaction under mild aqueous conditions, providing excellent selectivity and minimal waste generation [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

ATC Code

C05 - Vasoprotectives

C05C - Capillary stabilizing agents

C05CX - Other capillary stabilizing agents

C05CX02 - Naftazone

KEGG Target based Classification of Drugs

ABC transporters

ABCC subfamily

ABCC9(SUR2)/KCNJ11(KIR6.2) [HSA:10060 3767] [KO:K05033 K05004]

Other CAS

Wikipedia

Dates

2: Jeon DG, Song JG, Kim SK, Kim J. Epidural hematoma after thoracic epidural analgesia in a patient treated with ketorolac, mefenamic acid, and naftazone: a case report. Korean J Anesthesiol. 2014 Mar;66(3):240-3. doi: 10.4097/kjae.2014.66.3.240. Epub 2014 Mar 28. PubMed PMID: 24729848; PubMed Central PMCID: PMC3983422.

3: Walash MI, Belal F, El-Enany N, Eid M, El-Shaheny RN. Stability-indicating HPLC method for determination of naftazone in tablets. Application to degradation kinetics and content uniformity testing. J Chromatogr Sci. 2011 Aug;49(7):495-501. PubMed PMID: 21801479.

4: Durand P, Bloy C, Peltier-Pujol F, Blache D. In-vitro and ex-vivo inhibition of blood platelet aggregation by naftazone. J Pharm Pharmacol. 1996 Jun;48(6):566-72. PubMed PMID: 8832488.

5: Sogni P, Yang S, Pilette C, Moreau R, Gadano A, Avenard G, Bloy C, Lebrec D. Acute and chronic haemodynamic effects of naftazone in portal hypertensive rats. Eur J Pharmacol. 1998 Feb 26;344(1):37-43. PubMed PMID: 9570445.

6: Mattei C, Molgó J, Joseph X, Israel M, Bloy C. Naftazone reduces glutamate cerebro spinal fluid levels in rats and glutamate release from mouse cerebellum synaptosomes. Neurosci Lett. 1999 Aug 27;271(3):183-6. PubMed PMID: 10507699.

7: Herber R, Hercelin B, Van Cantfort J, De Graeve J, Fournel-Gigleux S, Taguchi T, Magdalou J. Reduction and glucuronidation of naftazone by human and rat liver microsomes. Drug Metab Dispos. 1995 Dec;23(12):1305-14. PubMed PMID: 8689937.

8: McGregor L, Chignier E, Bloy C, Rousselle C, Peltier-Pujol F, McGregor JL. Effect of naftazone on in vivo platelet function in the rat. Platelets. 1999;10(1):66-70. PubMed PMID: 16801074.

9: Klein-Soyer C, Bloy C, Archipoff G, Beretz A, Cazenave JP. Naftazone accelerates human saphenous vein endothelial cell proliferation in vitro. Nouv Rev Fr Hematol. 1995;37(3):187-92. PubMed PMID: 7567435.

10: Tadjerouni A, de Muylder JA, Flici O, Vekemans M, Soumenkoff G, Derouaux G, Hubinont PO. [Treatment of non-specific menometrorrhagia with naftazone]. J Gynecol Obstet Biol Reprod (Paris). 1984;13(4):459-62. French. PubMed PMID: 6384352.